6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one
Overview
Description
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the chlorine atom, methyl group, and phenyl group can be done through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridine ring to piperidine derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties.
Mechanism of Action
The mechanism by which 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Involvement: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-4-phenylpyridine: Similar structure but lacks the ketone group.
1-Methyl-4-phenylpyridin-2(1H)-one: Similar structure but lacks the chlorine atom.
6-Chloro-1-methyl-4-phenylpyridine: Similar structure but lacks the ketone group.
Properties
IUPAC Name |
6-chloro-1-methyl-4-phenylpyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYVPRXZRNDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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